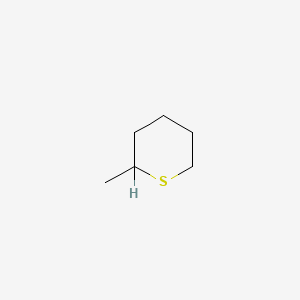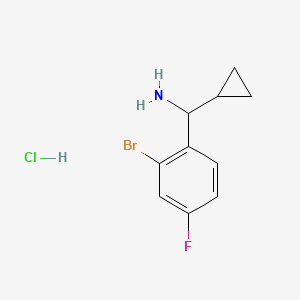
(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound features a bromine and fluorine-substituted phenyl ring attached to a cyclopropyl group via a methanamine linkage, forming a hydrochloride salt. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride typically involves multiple steps:
-
Bromination and Fluorination: : The starting material, phenylmethanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 4 positions, respectively. This can be achieved using bromine (Br2) and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
-
Cyclopropylation: : The brominated and fluorinated phenylmethanamine is then subjected to cyclopropylation. This step involves the reaction with cyclopropyl bromide in the presence of a strong base like sodium hydride (NaH) to form the cyclopropyl group.
-
Formation of Hydrochloride Salt: : Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation can produce corresponding ketones or aldehydes.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding sites.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for developing new materials and products.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-4-fluorophenyl)methanamine hydrochloride: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
(4-Bromo-2-fluorophenyl)methanamine hydrochloride: Similar structure but with different substitution pattern, leading to different chemical and biological properties.
(2-Chloro-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride: Chlorine substitution instead of bromine, which can influence its reactivity and interactions.
Uniqueness
(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the cyclopropyl group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H12BrClFN |
|---|---|
Poids moléculaire |
280.56 g/mol |
Nom IUPAC |
(2-bromo-4-fluorophenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H |
Clé InChI |
HQJHAORKOKOKJS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=C(C=C(C=C2)F)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
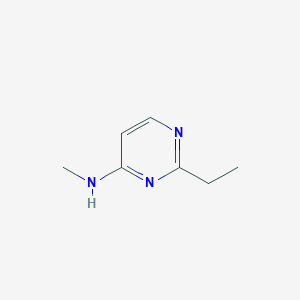
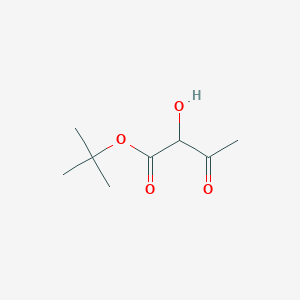
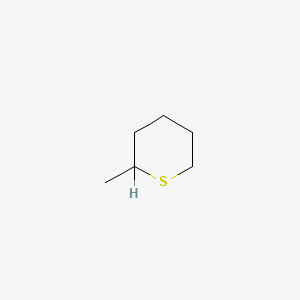
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
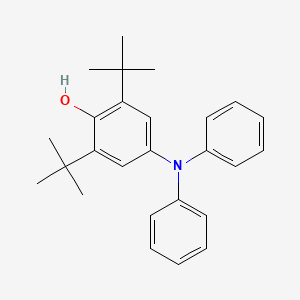
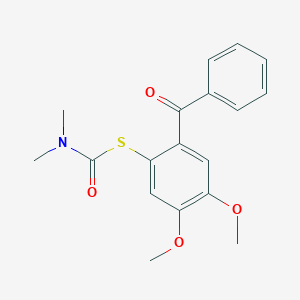
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)

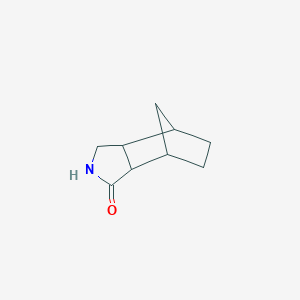

![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)
